molecular formula C23H35BN2O6 B2382862 Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate CAS No. 1401697-54-8

Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate

Cat. No.: B2382862
CAS No.: 1401697-54-8
M. Wt: 446.35
InChI Key: RNOYZSQVIPJUDU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tert-butyl ester group, and a boronic ester moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate typically involves multiple steps. One common route starts with the preparation of tert-butyl 4-hydroxypiperazine-1-carboxylate, which is then reacted with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol under appropriate conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.

    Oxidation: May involve reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would modify the functional groups present in the molecule.

Scientific Research Applications

Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring and a boronic ester moiety, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.

Biological Activity

Tert-butyl 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetyl)piperazine-1-carboxylate (commonly referred to as TB-Dioxaborolane) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a piperazine moiety linked to a boron-containing dioxaborolane group, which may enhance its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C23H37BN2O5
  • Molecular Weight : 432.36 g/mol
  • CAS Number : 1310404-00-2
  • IUPAC Name : tert-butyl 4-(2-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl)piperazine-1-carboxylate

The structure features a tert-butyl ester group and a dioxaborolane moiety that is known for its reactivity and ability to form stable complexes with various biological targets.

The biological activity of TB-Dioxaborolane is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The dioxaborolane group can act as a reversible inhibitor for certain enzymes by forming transient complexes with active sites.
  • Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, potentially influencing pathways related to neuropharmacology.
  • Antioxidant Properties : Compounds containing boron have been studied for their ability to scavenge free radicals and reduce oxidative stress.

Pharmacological Studies

Several studies have investigated the pharmacological effects of TB-Dioxaborolane:

  • Anticancer Activity : Research has shown that derivatives of dioxaborolanes exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to TB-Dioxaborolane have demonstrated inhibition of cell proliferation in breast and prostate cancer models .
  • Neuroprotective Effects : In vitro studies suggest that TB-Dioxaborolane may protect neuronal cells from apoptosis induced by oxidative stress. This property makes it a candidate for further research in neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated the efficacy of TB-Dioxaborolane in inhibiting cancer cell growth. Results indicated a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.
    • The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for PC3 cells.
Cell LineIC50 (µM)
MCF-725
PC330
  • Neuroprotective Study :
    • In a neuroprotection assay using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide, TB-Dioxaborolane showed significant protective effects at concentrations of 10 µM and above.

Properties

IUPAC Name

tert-butyl 4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35BN2O6/c1-21(2,3)30-20(28)26-14-12-25(13-15-26)19(27)16-29-18-10-8-17(9-11-18)24-31-22(4,5)23(6,7)32-24/h8-11H,12-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOYZSQVIPJUDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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